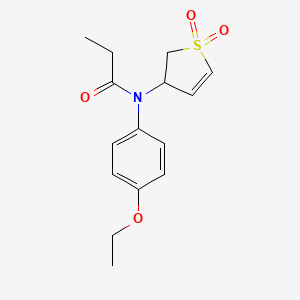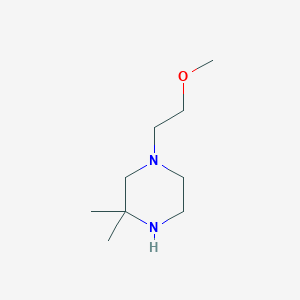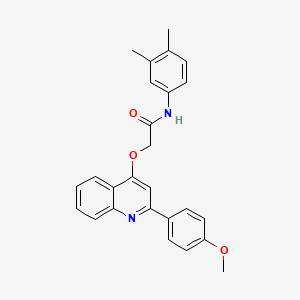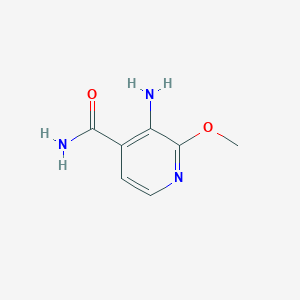
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides involves the reaction of (R)-(+)-2-(4-hydroxyphenoxy)propanoyl chlorides with 2-aminothiazole derivatives . This method could potentially be adapted for the synthesis of "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide" by selecting appropriate starting materials and reaction conditions that would yield the desired 1,1-dioxido-2,3-dihydrothiophen-3-yl and 4-ethoxyphenyl substituents.
Molecular Structure Analysis
The molecular structure of a closely related compound was determined using X-ray diffraction analysis, which revealed that the crystal belonged to the tetragonal system with specific lattice parameters . Similarly, the structure of another related compound, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was analyzed using X-ray single crystal diffraction, indicating a triclinic system . These findings suggest that "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide" may also crystallize in an ordered system, and its precise molecular structure could be elucidated using similar X-ray diffraction techniques.
Chemical Reactions Analysis
The bioassay results of the synthesized N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides showed moderate to excellent herbicidal activity against certain grass species . This indicates that the compound of interest may also possess biological activity, which could be explored through similar bioassays. Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan of a related compound were investigated to estimate its chemical reactivity . These theoretical calculations could be applied to "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide" to predict its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using NMR, elemental analysis, EI-MS, and optical rotation . The antioxidant properties of a novel benzamide derivative were determined using the DPPH free radical scavenging test . These methods could be employed to comprehensively analyze the physical and chemical properties of "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide," including its potential antioxidant activity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Research has delved into the antimicrobial and antifungal properties of propionamide derivatives. A noteworthy study synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, evaluating their in vitro antibacterial and antifungal activities. Remarkably, some of these compounds demonstrated significant antimicrobial activity, comparable to standard antibacterial and antifungal agents. This research highlights the therapeutic potential of propionamide derivatives in combating various microbial and fungal infections (Helal et al., 2013).
Herbicidal Activity
Another intriguing aspect of propionamide derivatives is their herbicidal activity. The synthesis and herbicidal properties of novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives were explored, demonstrating that some compounds exhibited significant herbicidal effectiveness against certain grass species. These findings underscore the potential of these compounds in agricultural applications, offering a promising avenue for the development of new herbicides (Liu et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-3-15(17)16(13-9-10-21(18,19)11-13)12-5-7-14(8-6-12)20-4-2/h5-10,13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTUQDHTAKEVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)


![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)

![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)